molecular formula C23H23N3OS2 B15110557 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone

Cat. No.: B15110557
M. Wt: 421.6 g/mol
InChI Key: HQYLHFQNZHURNT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a sulfur-linked ethanone moiety. Its structure features:

  • Pyrazolo[1,5-a]pyrimidine core: Provides a planar aromatic system, enabling π-π stacking interactions.
  • Substituents: 5-Tert-butyl: Enhances steric bulk and lipophilicity. 2-Methyl and 3-phenyl groups: Influence electronic properties and molecular stability.
  • Thiophen-2-yl ethanone: A heteroaromatic group that modulates solubility and electronic characteristics, distinguishing it from analogs with purely phenyl-based substituents .

Properties

Molecular Formula

C23H23N3OS2

Molecular Weight

421.6 g/mol

IUPAC Name

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone

InChI

InChI=1S/C23H23N3OS2/c1-15-21(16-9-6-5-7-10-16)22-24-19(23(2,3)4)13-20(26(22)25-15)29-14-17(27)18-11-8-12-28-18/h5-13H,14H2,1-4H3

InChI Key

HQYLHFQNZHURNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the thiophene ring: This step involves the coupling of the thiophene moiety to the core structure.

    Addition of substituents: The tert-butyl, methyl, and phenyl groups are introduced through various substitution reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers may study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-[(5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s thiophen-2-yl group offers moderate electron-withdrawing effects compared to the 3,4-dimethoxyphenyl group in BG53864 (electron-donating) .
  • Sulfur Linkage : The sulfanyl bridge in the target compound and BG53864 enhances metabolic stability compared to carbonyl-linked derivatives like MK55 .

Yield Comparison:

Compound Yield Purification Method Reference
MK55 40% Column chromatography
MK80 35–50% Recrystallization
BG53864 N/A Not reported

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

  • Thiophene-Containing Derivatives : The thiophen-2-yl group in the target compound and MK55 improves aqueous solubility compared to purely phenyl-substituted analogs (e.g., MK59) due to sulfur’s polarity .
  • Dimethoxyphenyl vs. Thiophenyl : BG53864’s 3,4-dimethoxyphenyl group likely increases solubility in polar solvents compared to the target compound’s thiophen-2-yl group .

NMR Characterization

  • Target Compound : Expected to show signals for thiophene protons at ~7.5–7.6 ppm (cf. MK55: δ 7.61, 7.53, 7.13 ppm) and a singlet for the tert-butyl group at ~1.4 ppm .
  • MK55 : Distinctive signals include a doublet at δ 7.98 ppm (aromatic protons) and a singlet at δ 6.09 ppm (CHCO group) .

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